Phenytoin (sodium)
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Overview
Description
Phenytoin sodium is a widely used anticonvulsant medication primarily employed in the management of epilepsy. It is particularly effective in controlling tonic-clonic seizures and partial seizures. Phenytoin sodium was first synthesized in 1908 by the German chemist Heinrich Biltz and was later found to be useful for seizure control in 1936 . It is available in various formulations, including oral and intravenous forms, and is known for its ability to stabilize neuronal membranes and prevent seizure activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenytoin sodium can be synthesized through several methods. One common method involves the oxidation of benzoin to obtain diphenylethyldione, followed by a rearrangement reaction to produce phenytoin. The final step involves a salifying reaction in water to obtain phenytoin sodium . Another method involves the base-catalyzed reaction between benzil and urea, leading to the formation of phenytoin through intramolecular cyclization .
Industrial Production Methods: In industrial settings, phenytoin sodium is produced using high-yielding chemical synthesis processes. The synthesis typically involves the use of solvents such as alcohol and water, and the reaction conditions are optimized to ensure high yield and purity. The process avoids the use of acetic acid, making it more environmentally friendly and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Phenytoin sodium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolism and therapeutic effects.
Common Reagents and Conditions:
Oxidation: Phenytoin sodium can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic reagents under basic conditions.
Major Products: The major products formed from these reactions include hydroxylated and deaminated metabolites, which are further processed in the liver .
Scientific Research Applications
Phenytoin sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of drug metabolism and pharmacokinetics.
Biology: Phenytoin sodium is employed in research on neuronal excitability and ion channel function.
Mechanism of Action
Phenytoin sodium exerts its effects by stabilizing neuronal membranes and decreasing seizure activity. It achieves this by increasing the efflux or decreasing the influx of sodium ions across cell membranes in the motor cortex during the generation of nerve impulses. This action prolongs the effective refractory period and suppresses ventricular pacemaker automaticity, thereby preventing the propagation of high-frequency action potentials .
Comparison with Similar Compounds
Carbamazepine: Another anticonvulsant that works by stabilizing inactive sodium channels.
Valproate: A broad-spectrum anticonvulsant that increases gamma-aminobutyric acid (GABA) levels in the brain.
Lamotrigine: An anticonvulsant that inhibits voltage-sensitive sodium channels and reduces the release of excitatory neurotransmitters.
Phenytoin sodium’s unique mechanism and its long history of use make it a valuable compound in both clinical and research settings.
Properties
Molecular Formula |
C15H11N2NaO2 |
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Molecular Weight |
274.25 g/mol |
IUPAC Name |
sodium;5-oxo-4,4-diphenyl-1H-imidazol-2-olate |
InChI |
InChI=1S/C15H12N2O2.Na/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H2,16,17,18,19);/q;+1/p-1 |
InChI Key |
FJPYVLNWWICYDW-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=N2)[O-])C3=CC=CC=C3.[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=N2)[O-])C3=CC=CC=C3.[Na+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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